

Exploring the chemical structure and properties of Galunisertib monohydrate

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An In-depth Technical Guide to Galunisertib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (also known as LY2157299 monohydrate) is a first-in-class, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1] Developed by Eli Lilly and Company, it has been a subject of extensive preclinical and clinical research for its potential therapeutic applications in oncology. [2][3] TGF-β signaling is a critical pathway in tumorigenesis, contributing to tumor proliferation, invasion, metastasis, angiogenesis, and immune evasion.[4][5] Galunisertib represents a targeted approach to disrupt these processes by selectively blocking the canonical TGF-β/SMAD signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Galunisertib monohydrate**.

Chemical Structure and Properties

Galunisertib belongs to the dihydropyrrolopyrazole class of heterocyclic compounds.[1][2] Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-



yl]quinoline-6-carboxamide monohydrate.[6] The synthesis of Galunisertib has been described as a four-step convergent approach.[2][6]

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C22H19N5O (anhydrous)	
Molecular Weight	369.42 g/mol (anhydrous)	[7]
CAS Number	700874-72-2 (anhydrous)	[1]
DrugBank ID	DB11911	[1]
Chemical Class	Dihydropyrrolopyrazole, Quinoline Carboxamide	[2][8]

In Vitro Inhibitory Activity

Galunisertib is a potent and selective inhibitor of TGFβRI kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][9] It also shows activity against other related kinases.

Target	IC50 (μM)	Ki (nM)	Reference(s)
TGFβRI (ALK5)	0.172	86	[2][6]
ALK4 (ACVR1B)	0.08	-	[2]
TGFβRII	0.21 - 2	-	[2][6]
ACVR2B	0.69	-	[2]
ALK6 (BMPR1B)	0.47	-	[2]

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced stages, it promotes tumor progression.[4] Galunisertib's mechanism of action is centered on the specific inhibition of the TGF-βRI kinase, which is a critical component of the canonical signaling pathway.[4][10]



The TGF-β Signaling Cascade:

- Ligand Binding: TGF-β ligands (TGF-β1, -β2, -β3) bind to the TGF-β type II receptor (TGFβRII).[11]
- Receptor Complex Formation: This binding event recruits and forms a complex with the TGF-β type I receptor (TGFβRI/ALK5).[12]
- Phosphorylation and Activation: TGFβRII, a constitutively active kinase, phosphorylates and activates the kinase domain of TGFβRI.[12]
- SMAD Phosphorylation: The activated TGFβRI then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[4][11]
- SMAD Complex Formation & Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.[12]
- Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, migration, and immune response.[12]

Inhibition by Galunisertib: Galunisertib acts as a competitive inhibitor at the ATP-binding site of the TGFβRI kinase domain.[2][6] By blocking this site, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling cascade.[4][5] This inhibition leads to several anti-tumor effects:

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) and Migration: TGF-β is a known promoter of EMT, a process that increases cancer cell motility and invasion. Galunisertib has been shown to inhibit TGF-β-driven EMT and cell migration in vitro.[2][6]
- Reversal of Immune Suppression: TGF-β creates an immunosuppressive tumor
 microenvironment by inhibiting the function of immune cells like CD8+ T cells and Natural
 Killer (NK) cells.[2] Galunisertib can reverse this suppression, restoring the secretion of IFNy
 and granzyme B by these immune cells.[2][10]
- Inhibition of Tumor Growth: By blocking the pro-tumorigenic effects of TGF-β, Galunisertib has demonstrated tumor growth delay in various preclinical cancer models, including those



for breast, lung, and pancreatic cancer.[2][4]



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Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.

Experimental Protocols & Results In Vitro pSMAD Inhibition Assay

Objective: To determine the in vitro potency of Galunisertib in inhibiting TGF- β -induced phosphorylation of SMAD2.

Methodology:

- Cell Culture: Murine triple-negative breast cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are cultured under standard conditions.[2]
- Treatment: Cells are treated with increasing concentrations of Galunisertib (e.g., 0.20 10 μ M).[2]
- Stimulation: Following incubation with the inhibitor, cells are stimulated with TGF-β1 ligand to induce SMAD2 phosphorylation.[2]



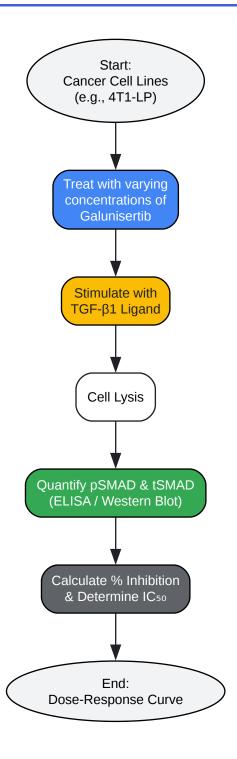
- Lysis and Analysis: Cells are lysed, and the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot.[2]
- Data Analysis: The percentage inhibition of pSMAD2 is calculated relative to cells treated with TGF-β1 alone. IC₅₀ values are determined from the dose-response curve.[2]

Key Results: Galunisertib demonstrated dose-dependent inhibition of TGF- β 1-induced pSMAD in various cell lines with the following IC50 values:

• 4T1-LP cells: 1.765 μM[2]

• EMT6-LM2 cells: 0.8941 μM[2]





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Caption: Workflow for the in vitro pSMAD inhibition assay.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of Galunisertib in animal models.

Methodology:



- Animal Models: Immune-competent (e.g., BALB/c) or immune-compromised (e.g., athymic nu/nu) mice are used.[2]
- Tumor Implantation: Human or murine cancer cells (e.g., Calu6, 4T1) are injected subcutaneously into the flank of the mice to establish tumors.[2]
- Treatment Regimen: Once tumors are established, mice are treated with Galunisertib, typically administered by oral gavage. A common dosing schedule is 75 mg/kg twice daily.[2]
 [13]
- Monitoring: Tumor volume is measured regularly. Pharmacodynamic markers, such as pSMAD levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), are also assessed at various time points post-treatment.[2]
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated versus control groups. Pharmacokinetic/pharmacodynamic (PK/PD) relationships are established by correlating drug exposure with target inhibition (pSMAD levels).[2]

Key Results:

- Galunisertib monotherapy demonstrated significant tumor growth delay in 4T1, MX1 (human breast cancer), and Calu6 (human lung cancer) models.[2]
- A strong correlation was found between Galunisertib-dependent inhibition of pSMAD in tumor tissues and in PBMCs, suggesting PBMCs can be used as a surrogate tissue for assessing pharmacodynamic effects.[2]
- The total effective dose to inhibit 50% of pSMAD (TED₅₀) and the total effective concentration for 50% inhibition (TEC₅₀) were calculated to optimize dosing schedules.[6]

In Vivo Model	TED₅₀ (mg/kg)	TEC50 (μM)	Reference
EMT6-LM2	19.7	0.34	[6]
Calu6	15.6	0.30	[6]

Clinical Development and Status



Galunisertib has been investigated in numerous clinical trials for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other agents like lomustine, gemcitabine, and nivolumab.[4][11][14] An intermittent dosing regimen (14 days on, 14 days off) was established to manage potential cardiac toxicities observed in preclinical long-term exposure studies.[4][5] Despite promising preclinical data and evidence of target engagement in patients, Eli Lilly discontinued the development of Galunisertib in January 2020 as part of a strategic portfolio review.[1][3]

Conclusion

Galunisertib monohydrate is a potent and selective small molecule inhibitor of the TGF- β RI kinase. Its mechanism of action, involving the direct inhibition of the canonical SMAD signaling pathway, has been well-characterized. Preclinical studies have provided a strong rationale for its use in oncology by demonstrating its ability to inhibit tumor growth, block metastasis-related processes like EMT, and reverse immune suppression. While its clinical development has been discontinued, the extensive research on Galunisertib has significantly advanced the understanding of TGF- β pathway inhibition as a therapeutic strategy in cancer and provides a valuable case study for the development of future targeted therapies.[1]

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